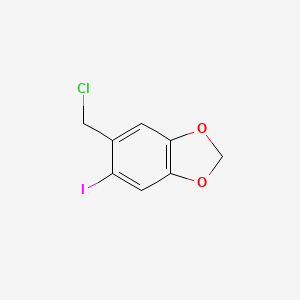
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- is an organic compound with the molecular formula C8H6ClIO2 It is a derivative of 1,3-benzodioxole, which is a benzene ring fused with a dioxole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- typically involves the halogenation of 1,3-benzodioxole derivatives. One common method is the chloromethylation of 1,3-benzodioxole followed by iodination. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The iodination step can be carried out using iodine or iodine monochloride in the presence of a suitable solvent like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and catalysts, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodo groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling with a boronic acid would produce a biaryl compound.
科学研究应用
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- depends on its specific application. In chemical reactions, the chloromethyl and iodo groups act as reactive sites for nucleophilic substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole, 5-(chloromethyl)-: Similar in structure but lacks the iodo group.
1,3-Benzodioxole, 5-(iodomethyl)-: Similar but with an iodomethyl group instead of chloromethyl.
1,3-Benzodioxole, 5-(bromomethyl)-: Contains a bromomethyl group instead of chloromethyl.
Uniqueness
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- is unique due to the presence of both chloromethyl and iodo groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
65673-83-8 |
|---|---|
分子式 |
C8H6ClIO2 |
分子量 |
296.49 g/mol |
IUPAC 名称 |
5-(chloromethyl)-6-iodo-1,3-benzodioxole |
InChI |
InChI=1S/C8H6ClIO2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2 |
InChI 键 |
HICLBOSMPXBHMQ-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)CCl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)
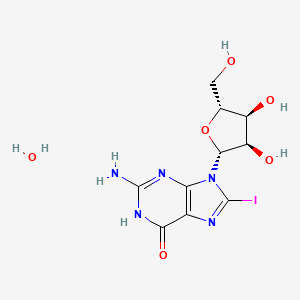

![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
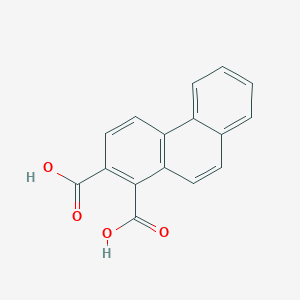


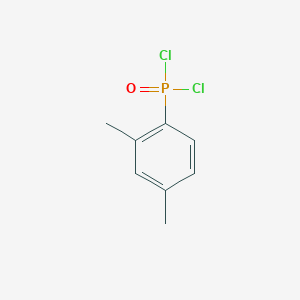
![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
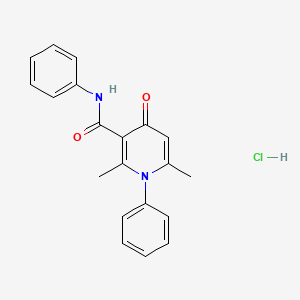
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)
